molecular formula C18H14N6O B2448828 N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396757-99-5

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2448828
CAS No.: 1396757-99-5
M. Wt: 330.351
InChI Key: VXTIABBMJNLTCN-UHFFFAOYSA-N
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Description

“N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.

    Quinoline Derivative Preparation: The quinoline moiety can be synthesized via classical methods such as the Skraup synthesis or Friedländer synthesis.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the tetrazole intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-5-yl)-2-(phenyl)-2H-tetrazole-5-carboxamide
  • N-(quinolin-5-yl)-2-(m-tolyl)-2H-tetrazole-5-carboxamide
  • N-(quinolin-5-yl)-2-(o-tolyl)-2H-tetrazole-5-carboxamide

Uniqueness

“N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” is unique due to the specific substitution pattern on the tetrazole ring and the presence of the p-tolyl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with tetrazole precursors. A common method includes using trimethylsilyl azide in the presence of a catalytic agent such as dibutyltin oxide to facilitate the formation of the tetrazole ring from a corresponding nitrile precursor. This method has shown high yields and purity of the final product, which is essential for subsequent biological evaluations .

2. Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2.1 Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • PC3 (prostate cancer)

In vitro studies demonstrated that the compound induces apoptosis in these cell lines, with notable downregulation of heat shock protein 90 (Hsp90) client proteins such as HER2 and Raf-1, leading to reduced cell viability and increased apoptosis rates .

Table 1: In Vitro Anticancer Activity

CompoundCell LineGI50 (µM)% Viability at 25 µM
N-(quinolin-5-yl)-...MCF710<30
N-(quinolin-5-yl)-...MDA-MB-23115<47
N-(quinolin-5-yl)-...PC320~56

GI50: Concentration required to inhibit cell growth by 50%

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial DNA gyrase and other essential enzymes .

Table 2: Antimicrobial Activity Against Mycobacterial Strains

CompoundMycobacterial StrainMinimum Inhibitory Concentration (MIC)
N-(quinolin-5-yl)-...M. tuberculosis7.6 µmol
N-(quinolin-5-yl)-...M. kansasii8.0 µmol

3. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in MCF7 cells at concentrations as low as 10 µM, showcasing its potency against breast cancer .
  • Antimycobacterial Activity : Another investigation revealed that this compound showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential as an alternative treatment option in infectious diseases .
  • Mechanistic Studies : Further research into the mechanism of action revealed that the compound induces cellular stress responses and apoptosis through modulation of signaling pathways associated with cancer cell survival .

4. Conclusion

This compound is a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms and potential therapeutic applications.

Future studies should focus on clinical trials to assess safety and efficacy in vivo, as well as exploring structural modifications to enhance bioactivity and selectivity against target diseases.

Properties

IUPAC Name

2-(4-methylphenyl)-N-quinolin-5-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c1-12-7-9-13(10-8-12)24-22-17(21-23-24)18(25)20-16-6-2-5-15-14(16)4-3-11-19-15/h2-11H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTIABBMJNLTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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